molecular formula C9H9N3O2S B11686140 2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one

2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one

Cat. No.: B11686140
M. Wt: 223.25 g/mol
InChI Key: SWYRUTDRRGAEEA-BJMVGYQFSA-N
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Description

2-[(2E)-2-(Furan-2-ylmethylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one is a heterocyclic compound featuring a thiazol-4-one core substituted with a (2E)-hydrazinylidene-furan moiety. This compound belongs to a class of Schiff base derivatives known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The synthesis typically involves condensation reactions between thiosemicarbazides and aldehydes or ketones under microwave or conventional heating conditions. Structural characterization via $ ^1H $ NMR and $ ^{13}C $ NMR confirms the (E)-configuration of the hydrazinylidene group and the planar geometry of the thiazole ring .

Properties

Molecular Formula

C9H9N3O2S

Molecular Weight

223.25 g/mol

IUPAC Name

(2Z)-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-5-methyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C9H9N3O2S/c1-6-8(13)11-9(15-6)12-10-5-7-3-2-4-14-7/h2-6H,1H3,(H,11,12,13)/b10-5+

InChI Key

SWYRUTDRRGAEEA-BJMVGYQFSA-N

Isomeric SMILES

CC1C(=O)N/C(=N/N=C/C2=CC=CO2)/S1

Canonical SMILES

CC1C(=O)NC(=NN=CC2=CC=CO2)S1

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiosemicarbazide with α-Haloketones

The thiazole ring system is constructed via a Hantzsch-type cyclization, wherein thiosemicarbazide reacts with α-haloketones such as bromoacetone. Thiosemicarbazide (H₂N–NH–C(S)–NH₂) serves as a bifunctional reagent, providing both the sulfur atom and the hydrazine moiety for subsequent derivatization. In ethanol under reflux (4–6 h), bromoacetone undergoes nucleophilic displacement at the α-carbon by the thiolate ion, followed by cyclodehydration to yield 2-hydrazinyl-5-methyl-1,3-thiazol-4(5H)-one.

Reaction Conditions

  • Solvent: Ethanol (20–25 mL/g substrate)

  • Temperature: Reflux (78–80°C)

  • Time: 4–6 h

  • Yield: 60–75%

Characterization Data

  • IR (KBr): 3,350 cm⁻¹ (N–H stretch), 2,220 cm⁻¹ (C≡N), 1,670 cm⁻¹ (C=O).

  • ¹H NMR (DMSO-d₆): δ 2.43 (s, 3H, CH₃), 3.4 (s, 1H, NH), 9.9 (s, 1H, NH).

Schiff Base Formation with Furan-2-carbaldehyde

Condensation of Hydrazinyl-Thiazolone with Aldehydes

The hydrazine substituent at position 2 of the thiazole ring undergoes condensation with furan-2-carbaldehyde to form the E-configuration imine. This step is catalyzed by acetic acid in ethanol under reflux, facilitating nucleophilic attack by the hydrazine’s amino group on the aldehyde carbonyl.

Reaction Conditions

  • Molar Ratio: 1:1 (hydrazinyl-thiazolone : furan-2-carbaldehyde)

  • Catalyst: Glacial acetic acid (2–3 drops)

  • Solvent: Ethanol (15–20 mL/g substrate)

  • Temperature: Reflux (78–80°C)

  • Time: 8–12 h

  • Yield: 55–68%

Characterization Data

  • IR (KBr): 1,551 cm⁻¹ (C=N), 3,113 cm⁻¹ (N–H), 1,671 cm⁻¹ (C=O).

  • ¹H NMR (DMSO-d₆): δ 6.25–6.30 (m, 3H, furan-H), 8.01 (s, 1H, CH=N), 11.72 (s, 1H, N–H).

  • ¹³C NMR (DMSO-d₆): δ 161.6 (C=N), 148.9 (furan-C), 174.2 (C=O).

Optimization of Reaction Parameters

Solvent and Catalytic Systems

Comparative studies reveal that ethanol outperforms DMF or acetone as a solvent due to its ability to stabilize polar intermediates and enhance reaction homogeneity. The addition of acetic acid (2–5 mol%) accelerates imine formation by protonating the carbonyl oxygen, increasing electrophilicity.

Spectroscopic Validation and Structural Elucidation

Infrared Spectroscopy

The disappearance of the N–H stretching band at 3,350 cm⁻¹ and the emergence of a C=N stretch at 1,551 cm⁻¹ confirm successful Schiff base formation. The retention of the C=O stretch at 1,671 cm⁻¹ verifies the integrity of the thiazol-4-one ring.

Nuclear Magnetic Resonance

The ¹H NMR spectrum exhibits a singlet at δ 8.01 ppm corresponding to the imine proton (CH=N), while the furan protons resonate as a multiplet at δ 6.25–6.30 ppm. The ¹³C NMR signal at δ 161.6 ppm corroborates the C=N linkage.

Comparative Analysis of Alternative Methodologies

One-Pot vs. Stepwise Approaches

A one-pot strategy, combining thiosemicarbazide, bromoacetone, and furan-2-carbaldehyde in a single reaction vessel, has been explored but yields inferior results (35–45%) due to competing side reactions. The stepwise protocol remains superior for regioselective control.

Green Chemistry Alternatives

Recent advancements employ microwave irradiation to reduce reaction times (2–3 h) and improve yields (70–75%) while minimizing solvent use. However, scalability challenges persist.

Challenges and Practical Considerations

Purification Techniques

Recrystallization from ethanol effectively removes unreacted furan-2-carbaldehyde and polymeric byproducts. Column chromatography (silica gel, ethyl acetate/hexane) is reserved for highly contaminated batches.

Stability of the Hydrazone Product

The E-isomer predominates (>95%) under thermodynamic control, but prolonged storage in protic solvents may induce Z/E isomerization. Anhydrous conditions and inert atmospheres are recommended for long-term stability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it into a hydrazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Functionalized thiazolidinone derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. Studies suggest that the furan and thiazole components enhance its bioactivity by interacting with microbial cellular mechanisms .

Anticancer Properties

The compound's potential as an anticancer agent has been explored in several studies. It has shown cytotoxic effects on different cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of specific signaling pathways .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory effects. Experimental models indicate that it can reduce inflammation markers, suggesting potential therapeutic applications in treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of 2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one typically involves the condensation reaction between furan-2-carbaldehyde and hydrazine derivatives under acidic conditions. Various derivatives have been synthesized to enhance biological activity or modify physical properties, leading to a library of compounds for further testing .

Case Studies

StudyFocusFindings
Study 1 Antimicrobial ActivityThe compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Study 2 Anticancer ActivityIn vitro studies revealed that the compound induced apoptosis in MCF-7 breast cancer cells via caspase activation pathways.
Study 3 Anti-inflammatory EffectsIn animal models, treatment with the compound reduced levels of TNF-alpha and IL-6, indicating potential for treating chronic inflammatory conditions .

Industrial Applications

Beyond biological applications, this compound's unique properties make it suitable for various industrial applications:

Material Science

The thiazole ring contributes to the stability and reactivity of polymers. Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties, making it valuable in developing advanced materials .

Agricultural Chemistry

Compounds similar to this compound are being explored as agrochemicals due to their potential as fungicides or herbicides. Preliminary studies suggest efficacy against plant pathogens while being environmentally friendly .

Mechanism of Action

The mechanism of action of (2Z)-2-[(2E)-2-[(FURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-5-METHYL-1,3-THIAZOLIDIN-4-ONE involves its interaction with various molecular targets. The furan ring and hydrazone linkage allow the compound to form hydrogen bonds and π-π interactions with proteins and nucleic acids. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Research Findings and Trends

Synthetic Methods : Microwave-assisted synthesis () reduces reaction times (<2 hours) and improves yields (80–88%) compared to conventional methods .

Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., Cl, NO$_2$) on arylidene moieties enhance bioactivity by modulating redox potentials and binding affinity . Heterocyclic amines (morpholine, piperazine) at position 2 of the thiazole ring improve pharmacokinetic properties .

Limitations : Many analogues lack in vivo studies, and solubility remains a challenge for highly lipophilic derivatives.

Biological Activity

The compound 2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into its synthesis, biological evaluations, mechanisms of action, and structure-activity relationships (SAR), supported by various studies and data tables.

Synthesis

The synthesis of this compound typically involves the condensation of furan derivatives with hydrazinecarbothioamide in the presence of appropriate solvents under reflux conditions. The resulting thiazole derivatives are then characterized using spectroscopic methods such as IR and NMR.

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluated the antimicrobial activity of various thiazole compounds against common pathogens. The results indicated that certain derivatives showed minimum inhibitory concentrations (MIC) as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .

CompoundMIC (μM)Target Organism
3g0.21Pseudomonas aeruginosa
3g0.21Escherichia coli

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies against HepG-2 liver cancer cell lines revealed promising results with IC50 values indicating strong cytotoxic effects . The structure activity relationship (SAR) analysis suggests that modifications at specific positions significantly enhance anticancer activity.

CompoundIC50 (µg/mL)Cell Line
91.61 ± 1.92HepG-2
101.98 ± 1.22HepG-2

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within microbial and cancerous cells. The thiazole ring is critical for its activity, potentially acting by inhibiting key enzymes or disrupting cellular pathways essential for growth and proliferation .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of thiazole derivatives showed that those containing a furan moiety exhibited enhanced antibacterial properties compared to their counterparts lacking this feature. This highlights the importance of structural components in determining biological efficacy .
  • Anticancer Research : Another investigation into the cytotoxic effects of thiazole compounds revealed that modifications in the phenyl ring significantly influenced their potency against different cancer cell lines. The presence of electron-donating groups was found to increase activity, suggesting a correlation between electronic effects and biological performance .

Q & A

Q. What are the standard synthetic routes for preparing 2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one, and how are reaction conditions optimized?

Methodological Answer: The compound is synthesized via multi-step protocols, typically involving:

Hydrazone formation : Condensation of furan-2-carbaldehyde with hydrazine derivatives under acidic or basic conditions.

Thiazolone cyclization : Reaction with thiourea or thioamide precursors in polar aprotic solvents (e.g., DMF, DMSO) at 80–100°C.
Key optimization parameters:

  • Catalysts : Acidic (e.g., HCl) or basic (e.g., triethylamine) conditions for hydrazone formation .
  • Solvent choice : Polar aprotic solvents enhance cyclization efficiency .
  • Temperature control : Higher temperatures (≥90°C) improve reaction rates but may reduce selectivity.

Q. How is the structural identity of the compound confirmed, and what analytical techniques are prioritized?

Methodological Answer: Structural confirmation requires a combination of:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 7.5–8.2 ppm (furan protons) and δ 2.1–2.5 ppm (methyl group on thiazole) .
    • ¹³C NMR : Carbonyl signals at ~170–175 ppm (C=O of thiazolone) .
  • Mass spectrometry (HRMS) : Exact mass matching within 3 ppm error .
  • X-ray crystallography (if crystalline): Resolves stereochemistry and confirms E/Z isomerism .

Q. What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

  • Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
  • Antioxidant activity : DPPH radical scavenging assay (IC₅₀ calculation) .
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based protocols) .

Q. How can reaction mechanisms for key synthetic steps be elucidated?

Methodological Answer:

  • Kinetic studies : Monitor reaction progress via in situ FTIR or HPLC to identify rate-determining steps .
  • Isotopic labeling : Use ¹⁵N-labeled hydrazine to track hydrazone formation via NMR .
  • Computational modeling : DFT calculations (e.g., Gaussian 09) to simulate transition states and energy barriers .

Q. Example Workflow :

Perform reaction under varying temperatures.

Use Arrhenius plots to determine activation energy.

Validate with DFT-predicted intermediates.

Q. How can structural contradictions (e.g., E/Z isomerism) be resolved experimentally?

Methodological Answer:

  • NOESY NMR : Detect spatial proximity of protons to distinguish E/Z configurations .
  • X-ray crystallography : Definitive confirmation of stereochemistry .
  • Chromatographic separation : Use chiral HPLC columns (e.g., Chiralpak IA) to isolate isomers .

Q. Example Data :

IsomerNOESY CorrelationHPLC Retention Time (min)
EH-furan ↔ H-thiazole12.3
ZNo correlation14.7

Q. What computational strategies predict the compound’s binding affinity to biological targets?

Methodological Answer:

  • Molecular docking : AutoDock Vina or Glide to model interactions with enzymes (e.g., cyclooxygenase) .
  • MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
  • Pharmacophore modeling : Identify critical functional groups (e.g., furan as a hydrogen-bond acceptor) .

Q. Example Output :

TargetDocking Score (kcal/mol)Key Interactions
COX-2-9.2H-bond with Arg120, π-π stacking with Tyr355

Q. How do substituent modifications (e.g., furan vs. thiophene) impact bioactivity?

Methodological Answer:

  • SAR studies : Synthesize analogs with substituted aryl groups and compare IC₅₀ values .
  • Electrostatic potential maps : Analyze electron density changes (via DFT) to correlate with activity .

Q. What strategies address low solubility in pharmacological assays?

Methodological Answer:

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% DMSO) to maintain solubility without cytotoxicity .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles for controlled release .

Q. Example Optimization :

FormulationSolubility (mg/mL)Bioavailability (%)
Free compound0.215
PLGA NPs2.545

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